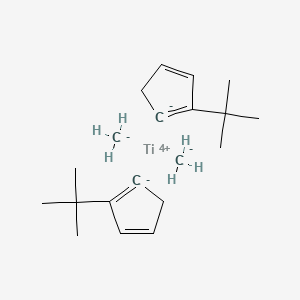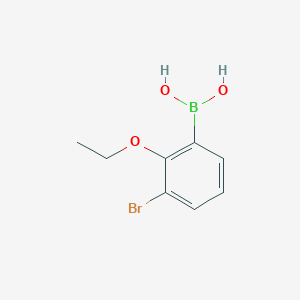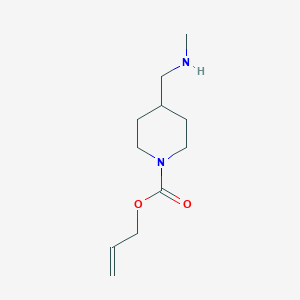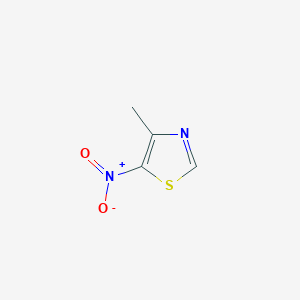
2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+)
Overview
Description
. This compound is known for its stability and reactivity, making it a valuable component in scientific research and industrial applications.
Chemical Reactions Analysis
2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of titanium oxides, while substitution reactions may result in the replacement of ligands attached to the titanium center .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic synthesis reactions, facilitating the formation of complex molecules. In biology and medicine, it may be explored for its potential use in drug development and as a component in biomedical devices. In the industry, 2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+) is utilized in material science for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+) exerts its effects involves its interaction with molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the titanium center, which can undergo various coordination and redox reactions. These interactions can lead to the activation or inhibition of specific pathways, depending on the context of its use .
Comparison with Similar Compounds
When compared to other similar compounds, 2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+) stands out due to its unique structure and reactivity. Similar compounds include other titanium cyclopentadienyl complexes, such as Titanium(4+) bis(cyclopentadienyl) dichloride and Titanium(4+) bis(indenyl) dichloride. These compounds share some similarities in their coordination chemistry but differ in their specific ligands and reactivity profiles .
Properties
IUPAC Name |
2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13.2CH3.Ti/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4,6H,5H2,1-3H3;2*1H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQCBAXKNBXCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].CC(C)(C)C1=[C-]CC=C1.CC(C)(C)C1=[C-]CC=C1.[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621868 | |
| Record name | Titanium(4+) 2-tert-butylcyclopenta-1,3-dien-1-ide methanide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216107-76-5 | |
| Record name | Titanium(4+) 2-tert-butylcyclopenta-1,3-dien-1-ide methanide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















